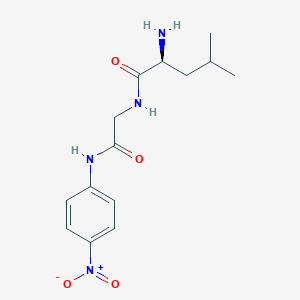
L-Leucyl-N-(4-nitrophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-N-(4-nitrophenyl)glycinamide: is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of leucine and glycine amino acids, along with a nitrophenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)glycinamide typically involves the coupling of L-leucine and glycine derivatives with a nitrophenyl group. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as DMF or DCM under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize efficiency and minimize costs. Advanced purification techniques such as HPLC and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: L-Leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-N-(4-nitrophenyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving nitrophenyl groups.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is believed to be mediated through allosteric modulation, where the compound enhances the affinity of the receptor for its natural ligand.
Vergleich Mit ähnlichen Verbindungen
L-Leucyl-N-(4-nitrophenyl)glycinamide can be compared with other similar compounds, such as:
L-Prolyl-L-leucyl-glycinamide (PLG): Shares a similar peptide backbone but lacks the nitrophenyl group.
L-Leucyl-glycinamide: Similar structure but without the nitrophenyl group, used in various biochemical studies.
N-(4-nitrophenyl)glycinamide: Lacks the leucine residue, primarily used in studies involving nitrophenyl derivatives.
The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
71732-39-3 |
|---|---|
Molekularformel |
C14H20N4O4 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4/c1-9(2)7-12(15)14(20)16-8-13(19)17-10-3-5-11(6-4-10)18(21)22/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,20)(H,17,19)/t12-/m0/s1 |
InChI-Schlüssel |
MKSBNLMOGKSQIH-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















